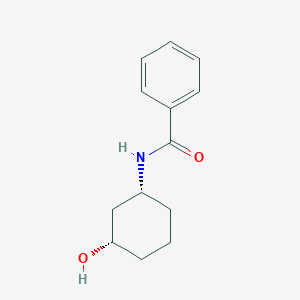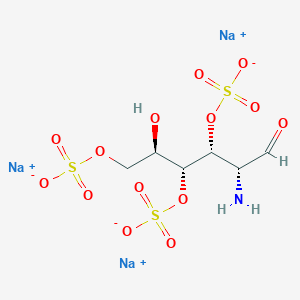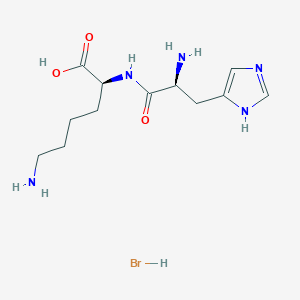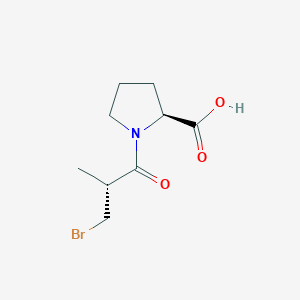
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves multiple steps, starting from the precursor Oseltamivir. The process typically includes deacetylation and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is primarily used in pharmaceutical research to study the impurities and degradation products of Oseltamivir. It helps in understanding the stability and efficacy of the drug. Additionally, it is used in analytical chemistry for method development and validation .
Mechanism of Action
The mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is similar to that of Oseltamivir. It targets the neuraminidase enzyme of the influenza virus, inhibiting its activity and preventing the release of new viral particles. This action disrupts the viral replication cycle .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: The parent compound, used as an antiviral medication.
Oseltamivir Acid: Another derivative with similar properties.
Oseltamivir Phosphate: The prodrug form used in medications.
Uniqueness
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is unique due to its specific structural modifications, which make it an important impurity to study in the context of Oseltamivir’s stability and efficacy .
Properties
CAS No. |
1391047-93-0 |
|---|---|
Molecular Formula |
C₁₄H₂₄N₂O₄ |
Molecular Weight |
284.35 |
Synonyms |
(3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)
![tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B1146388.png)

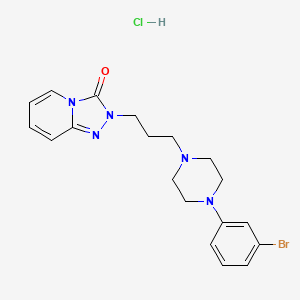

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
